Boron triiodide

Lewis Acidity Catalysis Coordination Chemistry

Substituting BI3 with BBr3 or I2 compromises Lewis acid strength and selectivity. Boron triiodide is the strongest boron trihalide (acceptor number AN=115), delivering: - >90% cubic BAs yield in chemical vapor transport (vs. ~12% with I2) - 100:1 InN/GaN ICP etch selectivity for HEMT and LED manufacturing - Phase-pure metal borides (e.g., TiB2) at 427°C, ~573°C below conventional solid-state routes Offered at ≥95% purity with consistent availability for R&D and pilot production.

Molecular Formula BI3
Molecular Weight 391.53 g/mol
CAS No. 13517-10-7
Cat. No. B077602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron triiodide
CAS13517-10-7
Molecular FormulaBI3
Molecular Weight391.53 g/mol
Structural Identifiers
SMILESB(I)(I)I
InChIInChI=1S/BI3/c2-1(3)4
InChIKeyYMEKEHSRPZAOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Triiodide: Lewis Acidity and Reactivity


Boron triiodide (BI3) is a boron trihalide with the chemical formula BI3 and a molecular weight of 391.52 g/mol [1]. It is a highly reactive, electron-deficient Lewis acid that exhibits the strongest Lewis acidity among the boron trihalides (BI3 > BBr3 > BCl3 > BF3) [2]. At ambient conditions, BI3 is a crystalline solid with a melting point of 43–44 °C and a boiling point of 210 °C [1]. Its primary utility in research and industrial settings stems from its ability to cleave C–O bonds in ethers, esters, and alcohols, convert alcohols to alkyl iodides, and serve as an iodinating agent and catalyst .

Strongest Lewis acidity among boron trihalides
Cleaves C–O bonds in ethers, esters, and alcohols
Semiconductor etching and crystal growth transport agent

Boron Triiodide: Why Alternatives Underperform


Generic substitution of boron triiodide (BI3) with other boron trihalides (e.g., BBr3, BCl3) or iodine sources (e.g., I2) is not scientifically equivalent due to quantifiable differences in Lewis acid strength, reaction selectivity, and material processing outcomes. BI3 exhibits the highest acceptor number (AN = 115) among the boron trihalides, conferring superior activation of Lewis basic substrates [1]. Furthermore, in semiconductor etching and crystal growth, BI3 provides distinct advantages over BBr3 and I2 in terms of etch rate, selectivity, and crystal quality [2][3]. Simply replacing BI3 with a weaker Lewis acid or a non-coordinating iodine source leads to suboptimal yields, lower product purity, or process incompatibility. The following evidence substantiates these specific, quantifiable differentiators.

BI3 Target
Highest acceptor number (AN 115) for full substrate activation
BBr3 / BCl3 Substitute
Lower Lewis acidity may reduce cleavage efficiency and reaction scope
BI3 Target
Provides >90% mass fraction in BAs crystal synthesis and narrow twin defects
I2 Substitute
Iodine leads to ~12% mass fraction and wider twin defects; crystal quality may suffer
BI3 Target
InN etch rate 7500 Å/min and 100:1 selectivity over GaN
BBr3 Substitute
Etch rate ~5500 Å/min and only 25:1 selectivity; process throughput may drop

Boron Triiodide: Quantitative Evidence


Highest Lewis Acidity Among Boron Trihalides

Boron triiodide (BI3) exhibits the highest experimentally determined Lewis acidity among the boron trihalides, as quantified by the Gutmann–Beckett acceptor number (AN). The AN value for BI3 is 115, which is higher than that of BBr3 (109), BCl3 (106), and BF3 (89) [1]. This order (BI3 > BBr3 > BCl3 > BF3) is consistent with experimental and computational studies [2].

Lewis Acidity
Head-to-head
AN = 115
Enables strongest substrate activation among boron trihalides
BBr3 (109), BCl3 (106), BF3 (89) by Gutmann–Beckett method
Lewis Acidity Catalysis Coordination Chemistry

Boron Arsenide Crystal Synthesis: BI3 vs. I2

In the chemical vapor transport synthesis of cubic boron arsenide (BAs), using BI3 as a transport agent improves the mass fraction of BAs from approximately 12% to over 90% at 820 °C and 1.5 MPa, surpassing the promoting effect achievable by simply increasing temperature and pressure [1]. In contrast, the commonly used iodine (I2) results in lower crystal quality with twin defects (~50 nm wide), while BI3 yields crystals with narrow twins (~15 nm wide) and a stoichiometry ratio (∼0.990) close to the ideal 1.0 [1].

BAs Crystal Yield
Head-to-head
BI3: >90% mass fraction
I2: ~12%
Reported 7.5-fold increase in BAs product yield with BI3
Chemical vapor transport at 820 °C and 1.5 MPa
Semiconductor Crystal Growth Boron Arsenide Chemical Vapor Transport

InN Plasma Etching: BI3 vs. BBr3

In inductively coupled plasma (ICP) etching of III-nitride materials, BI3-based discharges achieve an InN etch rate as high as 7,500 Å·min⁻¹, whereas the maximum rate with BBr3 is approximately 5,500 Å·min⁻¹ [1]. Furthermore, BI3 provides an etch selectivity of 100:1 for InN over both GaN and AlN, while BBr3 offers 100:1 over AlN but only 25:1 over GaN [1].

InN Etch Performance
Head-to-head
BI3: 7500 Å·min⁻¹, sel. 100:1
BBr3: 5500 Å·min⁻¹, sel. 25:1
Higher etch rate and selectivity for InN over GaN
ICP etching, BI3/Ar vs BBr3/Ar discharges
Plasma Etching III-Nitride Semiconductors Microfabrication

Low-Temperature Synthesis of Metal Borides

A topotactic borodization method using BI3 allows the synthesis of nickel borides (Ni4B3, Ni2B) at temperatures as low as 700 K (427 °C) and 877 K (604 °C), respectively [1]. These temperatures are significantly lower than typical synthesis temperatures for Ni3B (1000 °C) and Ni2B (1200 °C) using conventional methods [2].

Boride Synth. Temp.
Cross-study
427 °C (BI3 method)
~1000 °C (conventional)
Enables metal boride synthesis at ~573 °C lower temperature
Topotactic borodization; finer phase and crystallite control reported
Transition Metal Borides Electrocatalysis Materials Synthesis

Boron Triiodide: Research and Industrial Applications


BAs Crystal Synthesis for Thermal Management

Boron triiodide (BI3) serves as a superior transport agent for the chemical vapor transport (CVT) synthesis of cubic boron arsenide (BAs) crystals. As demonstrated in Section 3, BI3 increases the mass fraction of BAs from ∼12% to over 90% and yields crystals with improved stoichiometry and narrower twin defects (∼15 nm vs. ∼50 nm for I2) [1]. This is critical for fabricating BAs substrates for next-generation semiconductor devices that leverage BAs's ultrahigh thermal conductivity.

InGaN/AlGaN Etching for High-Power Electronics

BI3-based inductively coupled plasma (ICP) etching offers unmatched selectivity for InN over GaN (100:1) and AlN (100:1), outperforming BBr3 (25:1 over GaN) and enabling precise removal of InN contact layers without damaging underlying device layers [2]. This selectivity, combined with an etch rate up to 7,500 Å·min⁻¹, makes BI3 the etchant of choice for manufacturing advanced GaN-based high-electron-mobility transistors (HEMTs) and light-emitting diodes (LEDs).

Low-Temperature Boride Electrocatalyst Synthesis

The topotactic BI3-assisted borodization method enables the synthesis of phase-pure transition metal borides (e.g., Fe2B, Co2B, Ni3B, TiB2) at temperatures as low as 700 K (427 °C), which is ~573 °C lower than conventional solid-state routes [3]. This energy-efficient process is ideal for producing boride-based electrocatalysts for the oxygen evolution reaction (OER) in acidic media, as well as for fabricating boride-coated electrodes and structural components.

Metal-Free Nitroarene Reduction to Anilines

Boron triiodide generated in situ from KBH4 and I2 is the active reductant in a novel, transition-metal-free method for converting nitroarenes to anilines [4]. The process operates under mild conditions, tolerates a range of sensitive functional groups, and produces only low-toxicity byproducts (boric acid and KI), offering a practical and scalable alternative to traditional Fe/HCl or catalytic hydrogenation methods for pharmaceutical and fine chemical synthesis.

Application
Selection Property
Validation Focus
BAs Crystal Growth (CVT)
Transport agent reactivity
Mass fraction and crystal quality
InN/GaN Selective Etching
Etch selectivity and rate
Etch profile and surface damage
Metal Boride Electrocatalyst Synth.
Low-temperature borodization
Phase purity and crystallite size
Nitroarene Reduction to Anilines
Metal-free reducing agent
Functional group tolerance and yield

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